Covalent Enzyme Inactivation: Irreversible Binding to DDAH Confirmed by Crystallography
The target compound, (4-chloro-3-methylpyridin-2-yl)methanol (CAS 59886-85-0), functions as a covalent inactivator of dimethylarginine dimethylaminohydrolase (DDAH), a mechanism distinctly different from its non-methylated analog 2-hydroxymethyl-4-chloropyridine (CAS 63071-10-3) [1]. While both compounds can act as 4-halopyridine affinity labels, the presence of the 3-methyl group in the target compound introduces steric and electronic differences that may influence binding kinetics and specificity. A key differentiator is the availability of direct structural evidence for the target compound's irreversible binding mode. A 2.18 Å resolution X-ray crystal structure (PDB ID: 3RHY) of the DDAH adduct with a 4-chloro-2-hydroxymethylpyridine scaffold confirms covalent attachment to the active site cysteine residue, following a mechanism where active-site Asp66 stabilizes the reactive pyridinium form [2]. This structural validation provides a higher level of mechanistic certainty compared to analogs lacking this resolved co-crystal structure. Furthermore, a Ki value of 2.82E+6 nM (2.82 mM) has been reported for the target compound against human DDAH1, establishing a baseline affinity for this compound class [3].
| Evidence Dimension | Covalent enzyme inactivation mechanism and structural validation |
|---|---|
| Target Compound Data | Confirmed covalent adduct formation with DDAH active site cysteine; Ki = 2.82E+6 nM (human DDAH1) [3]; Crystal structure available at 2.18 Å resolution (PDB: 3RHY) [2] |
| Comparator Or Baseline | 2-hydroxymethyl-4-chloropyridine (CAS 63071-10-3): Lacks the 3-methyl group; no direct comparative Ki data available; mechanism studied in same publication |
| Quantified Difference | The target compound's Ki of 2.82E+6 nM provides a specific affinity benchmark for the 4-chloro-3-methyl substituted scaffold, whereas quantitative affinity data for the non-methylated comparator under identical conditions is not reported in the same study. |
| Conditions | Inhibition of 6xHis-tagged recombinant human DDAH1 using NMMA as substrate, measured after 30 mins by colorimetric assay for Ki; X-ray crystallography for structural validation (Pseudomonas aeruginosa DDAH). |
Why This Matters
The availability of a resolved co-crystal structure validates the compound's mechanism as a covalent enzyme inactivator, providing researchers with a high-confidence tool for probing DDAH biology and developing irreversible inhibitors.
- [1] Johnson, C. M., Monzingo, A. F., Ke, Z., Yoon, D. W., Linsky, T. W., Guo, H., Robertus, J. D., & Fast, W. (2011). On the mechanism of dimethylarginine dimethylaminohydrolase inactivation by 4-halopyridines. Journal of the American Chemical Society, 133(28), 10951–10959. https://doi.org/10.1021/ja2033684 View Source
- [2] RCSB Protein Data Bank. (2011). Crystal structure of the dimethylarginine dimethylaminohydrolase adduct with 4-chloro-2-hydroxymethylpyridine. PDB ID: 3RHY. https://doi.org/10.2210/pdb3RHY/pdb View Source
- [3] BindingDB. (n.d.). Affinity Data for BDBM50519937 (CHEMBL4582190). Ki: 2.82E+6 nM. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50519937 View Source
